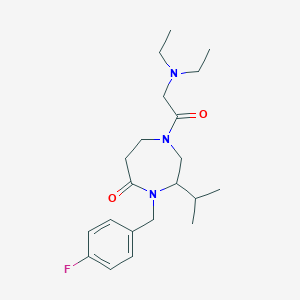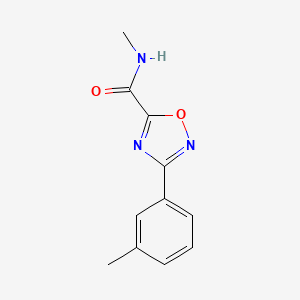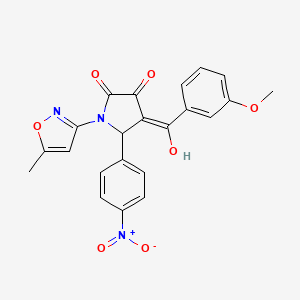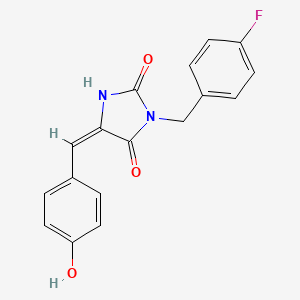
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as DFMD, is a novel compound that has gained attention in scientific research due to its potential use in various fields. DFMD is a diazepanone derivative that has unique properties, making it an interesting molecule for further study.
Wirkmechanismus
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one acts as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA on neuronal activity. GABA is the main inhibitory neurotransmitter in the central nervous system, and its modulation is a target for many drugs used in the treatment of neurological disorders. 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one binds to a specific site on the GABA receptor, increasing the affinity of GABA for the receptor and increasing the duration of the inhibitory effect.
Biochemical and Physiological Effects
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to increase the duration of the inhibitory effect of GABA on neuronal activity, indicating its potential use in the treatment of various neurological disorders. 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one does not have any significant side effects in animal studies, making it a promising compound for further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is a stable compound that can be easily synthesized in the lab. It has shown promising results in animal studies, indicating its potential use in the treatment of neurological disorders. However, further studies are needed to determine its efficacy and safety in humans. 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is also a relatively new compound, and its long-term effects are not yet known.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. Further investigation into its potential use as an anticonvulsant, anxiolytic, and sedative agent is needed. 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one may also have potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. The development of new analogs of 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one may also lead to the discovery of more potent and selective compounds. Additionally, the study of the mechanism of action of 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one may lead to the development of new drugs that target GABA receptors.
Synthesemethoden
The synthesis of 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-chloro-1,4-diazepan-5-one with isopropylamine. The reaction proceeds under mild conditions and yields 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one as a white solid in good yield. The purity of the compound can be increased by recrystallization from solvents such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been studied for its potential use as an anticonvulsant, anxiolytic, and sedative agent. It has also been investigated for its ability to modulate GABA receptors, which are involved in the regulation of neuronal excitability. 1-(N,N-diethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has shown promising results in animal studies, indicating its potential use in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)acetyl]-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O2/c1-5-23(6-2)15-21(27)24-12-11-20(26)25(19(14-24)16(3)4)13-17-7-9-18(22)10-8-17/h7-10,16,19H,5-6,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYYNXAVHSAGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCC(=O)N(C(C1)C(C)C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate](/img/structure/B5397907.png)



![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5397925.png)
![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397946.png)
![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5397959.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B5397998.png)

![7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)